molecular formula C13H10O2S B2454864 (2E)-3-phenyl-2-thien-2-ylacrylic acid CAS No. 104314-03-6

(2E)-3-phenyl-2-thien-2-ylacrylic acid

Cat. No.: B2454864
CAS No.: 104314-03-6
M. Wt: 230.28
InChI Key: PRFYTLRQUHFIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-Phenyl-2-thien-2-ylacrylic acid” is a biochemical compound with the molecular formula C13H10O2S . It has a molecular weight of 231.3 . The compound is used for proteomics research .

It should be stored at a temperature between 28 C . The IUPAC name for this compound is (E)-3-phenyl-2-(1H-1lambda3-thiophen-2-yl)acrylic acid .

Safety Information A Material Safety Data Sheet (MSDS) is available for this compound . It’s important to refer to the MSDS for detailed information on safety measures, handling, and potential hazards.

Scientific Research Applications

Synthesis of Heterocycles

(2E)-3-phenyl-2-thien-2-ylacrylic acid plays a key role in the synthesis of thieno[2,3-f]isoindoles, a type of heterocycle. It is used in a process that involves acylation, the intramolecular Diels–Alder vinylarenе (IMDAV) reaction, and aromatization. This method is significant for creating functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable for further chemical transformations and potential bioscreening applications (Obushak et al., 2020).

Photophysical Properties

The photophysical properties of compounds related to this compound have been studied, focusing on their electronic absorption, excitation, and fluorescence. This research helps in understanding the electronic structures and potential applications of these compounds in areas like fluorescence and materials science (Al-Ansari, 2016).

Synthesis of Potential Antileukotrienic Agents

This compound derivatives have been synthesized as potential antileukotrienic drugs. The research focuses on improving the reactivity of certain aryl bromides and discusses the importance of catalytic hydrogenation in the presence of a sulfanyl group. This work contributes to the development of new therapeutics (Jampílek et al., 2004).

Molecular Engineering in Solar Cell Applications

The molecule and its derivatives have been explored in the context of organic sensitizers for solar cell applications. This research involves engineering molecules at a molecular level to improve their efficiency in converting incident photons to current, which is critical for advancing solar energy technologies (Kim et al., 2006).

Synthesis of Anticancer Compounds

The synthesis of novel compounds using this compound derivatives has been researched for their potential anticancer activity. These studies contribute to the ongoing effort to discover new therapeutic agents for treating cancer (Prabhu et al., 2015).

Antiangiogenesis Evaluation

Compounds derived from this compound have been evaluated for their potential as VEGFR-2 tyrosine kinase inhibitors, important for antiangiogenesis therapy, particularly in cancer treatment (Machado et al., 2015).

Properties

IUPAC Name

(E)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYTLRQUHFIRX-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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